(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one
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Overview
Description
(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of (Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one involves multiple steps. The benzimidazole core is typically synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents Industrial production methods often employ high-yield synthetic routes and optimized reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is investigated for its potential as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to inhibit enzymes and proteins critical for the survival and proliferation of pathogens and cancer cells . It can bind to DNA, RNA, and proteins, disrupting their normal functions and leading to cell death or inhibition of cell growth . The piperazine and benzothiazinone groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as thiabendazole, albendazole, and mebendazole . These compounds share the benzimidazole core but differ in their side chains and functional groups, which confer distinct pharmacological properties. (Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one is unique due to its combination of benzimidazole, piperazine, and benzothiazinone moieties, which provide a broader spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C32H41N5O7S |
---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C28H37N5O3S.C4H4O4/c1-2-16-35-18-15-33-25-7-4-3-6-23(25)29-27(33)20-32-13-11-31(12-14-32)10-5-17-36-22-8-9-24-26(19-22)37-21-28(34)30-24;5-3(6)1-2-4(7)8/h3-4,6-9,19H,2,5,10-18,20-21H2,1H3,(H,30,34);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WQTKHCWABOYNCB-BTJKTKAUSA-N |
Isomeric SMILES |
CCCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCOC4=CC5=C(C=C4)NC(=O)CS5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCOC4=CC5=C(C=C4)NC(=O)CS5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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